(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride
Description
(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by its unique stereochemistry, where the amino group and hydroxyl groups are positioned on a cyclohexane ring in a specific spatial arrangement. This compound is often used in research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Properties
CAS No. |
2137432-69-8 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-aminocyclohexane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h4-6,8-9H,1-3,7H2;1H |
InChI Key |
RDYMGGVVSSPGRK-UHFFFAOYSA-N |
SMILES |
C1CC(C(CC1N)O)O.Cl |
Canonical SMILES |
C1CC(C(CC1N)O)O.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method includes the catalytic hydrogenation of 4-nitrocyclohexanone to yield 4-aminocyclohexanone, which is then subjected to dihydroxylation to produce the desired diol. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and reagents is crucial to maintain the stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a precursor to biologically active molecules. It is also used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine
In medicine, (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or binding sites of receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Amino-1,2-diphenylethanol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a cyclohexane ring. This combination of features makes it particularly valuable in the synthesis of chiral compounds and in studies of stereochemical effects in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
